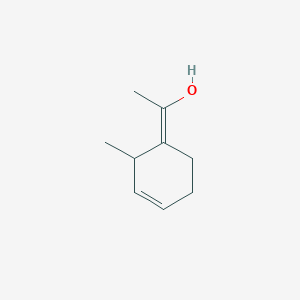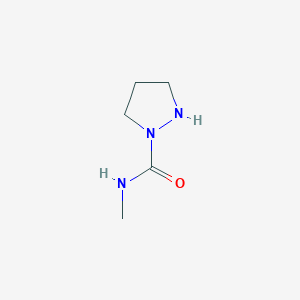
N-methylpyrazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylpyrazolidine-1-carboxamide (MPC) is a chemical compound that has been extensively studied in the field of pharmaceuticals due to its potential therapeutic properties. MPC is a cyclic amide that has a unique structure, making it an interesting target for research.
Wissenschaftliche Forschungsanwendungen
N-methylpyrazolidine-1-carboxamide has been studied extensively in the field of pharmaceuticals due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-methylpyrazolidine-1-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of N-methylpyrazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-methylpyrazolidine-1-carboxamide can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
N-methylpyrazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as fever. N-methylpyrazolidine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-methylpyrazolidine-1-carboxamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on N-methylpyrazolidine-1-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of N-methylpyrazolidine-1-carboxamide, as well as its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of N-methylpyrazolidine-1-carboxamide, particularly in vivo.
Synthesemethoden
The synthesis of N-methylpyrazolidine-1-carboxamide involves the reaction of N-methylpyrazolidine with phosgene. The reaction results in the formation of N-methylpyrazolidine-1-carboxamide, which can be purified through recrystallization. This method has been widely used in the synthesis of N-methylpyrazolidine-1-carboxamide, and it has been shown to be efficient and effective.
Eigenschaften
CAS-Nummer |
124072-93-1 |
|---|---|
Produktname |
N-methylpyrazolidine-1-carboxamide |
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-methylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9) |
InChI-Schlüssel |
QPKVPZXYKHZUJS-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCCN1 |
Kanonische SMILES |
CNC(=O)N1CCCN1 |
Synonyme |
1-Pyrazolidinecarboxamide,N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
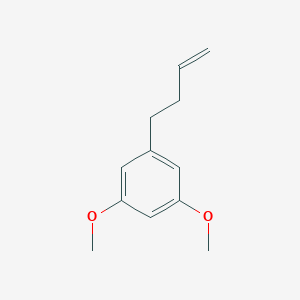
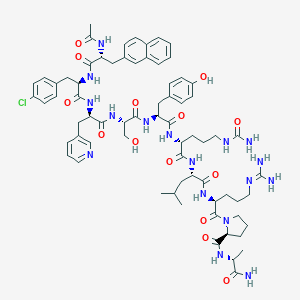
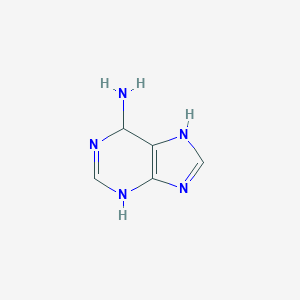
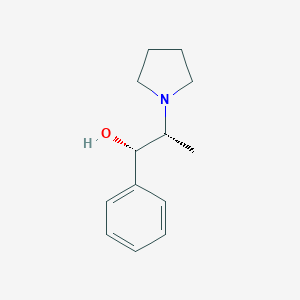
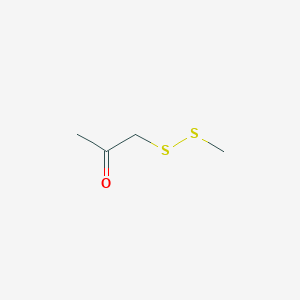

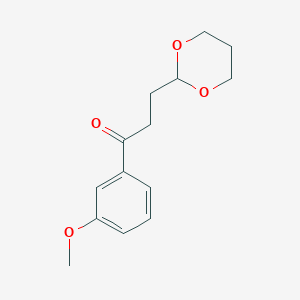
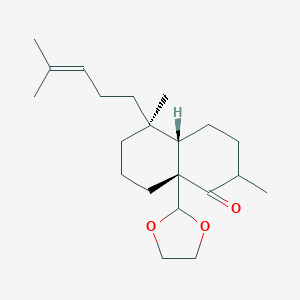
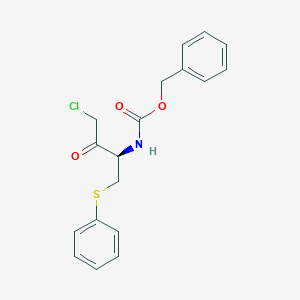
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
